molecular formula C24H16N2O2 B11764930 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine CAS No. 871798-95-7

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine

Cat. No.: B11764930
CAS No.: 871798-95-7
M. Wt: 364.4 g/mol
InChI Key: GJTKXPRFIGLAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with furan and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of furan derivatives with bipyridine under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce more saturated bipyridine derivatives .

Scientific Research Applications

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the furan and phenyl substitutions.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.

    5,5’-Di(furan-2-yl)-2,2’-bipyridine: A similar compound with furan groups at different positions.

Uniqueness

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in catalysis, materials science, and medicinal chemistry .

Properties

CAS No.

871798-95-7

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2,3-bis(furan-2-yl)-5-phenyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C24H16N2O2/c1-2-8-17(9-3-1)18-16-19(21-11-6-14-27-21)24(22-12-7-15-28-22)26-23(18)20-10-4-5-13-25-20/h1-16H

InChI Key

GJTKXPRFIGLAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2C3=CC=CC=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.